![molecular formula C15H10ClNO2S2 B2633001 (E)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one CAS No. 691881-47-7](/img/structure/B2633001.png)
(E)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one
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Description
(E)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C15H10ClNO2S2 and its molecular weight is 335.82. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
A study by Chandrappa et al. (2009) synthesized derivatives of the compound and evaluated their cytotoxicity and apoptosis induction in human leukemia cells. The compounds exhibited moderate to strong antiproliferative activity in a dose-dependent manner, highlighting the critical role of the electron-donating groups on the thiazolidinone moiety for anticancer properties. Specifically, derivatives 5e and 5f showed potent anticancer activity, suggesting their potential for further exploration in cancer therapy (Chandrappa et al., 2009).
Another study by Chandrappa et al. (2010) investigated novel thioxothiazolidin-4-one derivatives' in vivo anticancer and antiangiogenic effects against transplantable mouse tumor. The derivatives significantly reduced ascites tumor volume, cell number, and inhibited tumor-induced endothelial proliferation, indicating their promise as anticancer agents with antiangiogenic capabilities (Chandrappa et al., 2010).
Antimicrobial Activity
B'Bhatt and Sharma (2017) synthesized novel compounds containing the 2-thioxothiazolidin-4-one derivatives and evaluated their antibacterial and antifungal activities. The study found significant antimicrobial activity against various bacteria and fungi strains, suggesting the potential of these compounds as antimicrobial agents (B'Bhatt & Sharma, 2017).
Synthesis Methodologies
Madhusudhanrao and Manikala (2020) presented the synthesis of (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues and their evaluation for in vitro anticancer activity. The study highlights the importance of structural modifications for enhancing anticancer activity, with some derivatives showing potent effects against various cancer cell lines (Madhusudhanrao & Manikala, 2020).
properties
IUPAC Name |
(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S2/c1-17-14(18)13(21-15(17)20)8-11-6-7-12(19-11)9-2-4-10(16)5-3-9/h2-8H,1H3/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVLEMPZIMYKPK-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one |
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